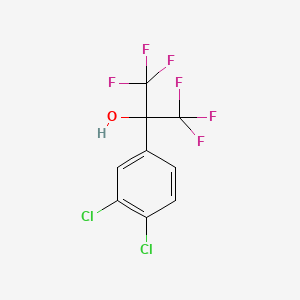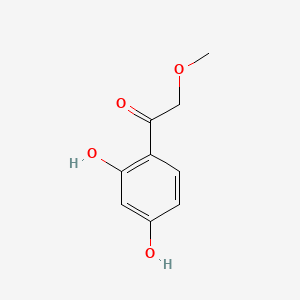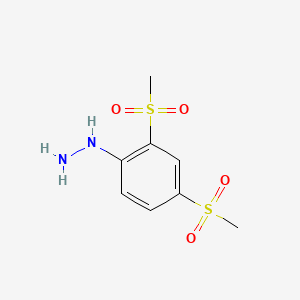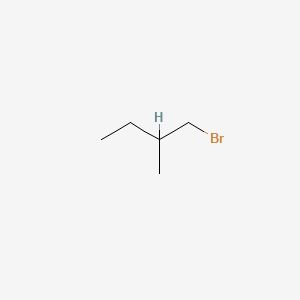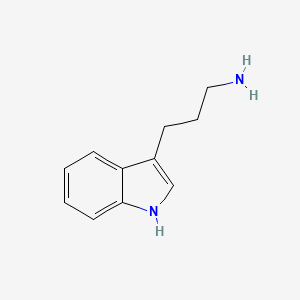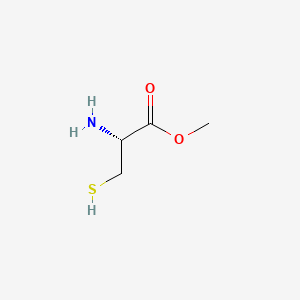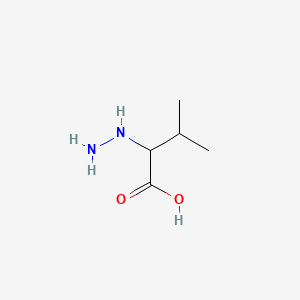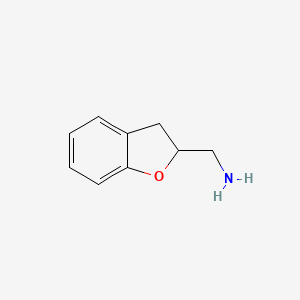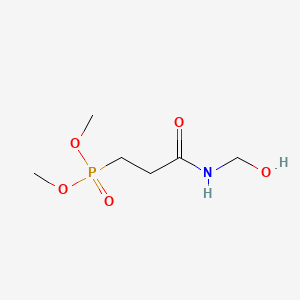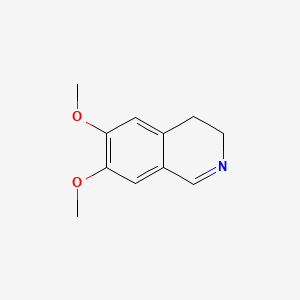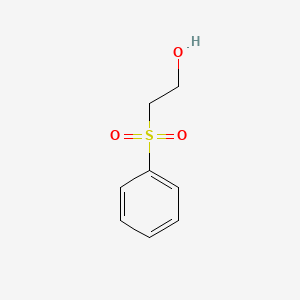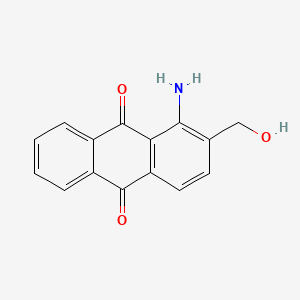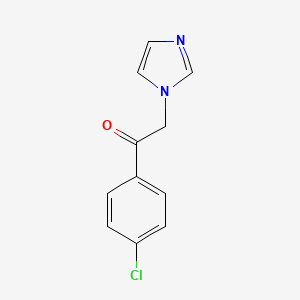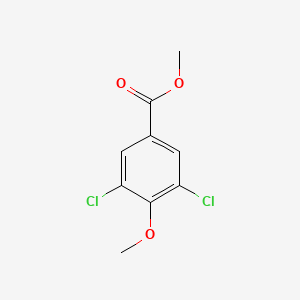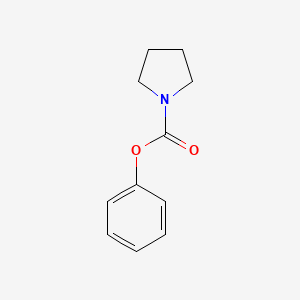
1-Pyrrolidinecarboxylic acid, phenyl ester
説明
1-Pyrrolidinecarboxylic acid, phenyl ester, also known as 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid, is a chemical compound with the empirical formula C11H11NO3 . It has a molecular weight of 205.21 .
Synthesis Analysis
The synthesis of 1-Pyrrolidinecarboxylic acid, phenyl ester, and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Pyrrolidinecarboxylic acid, phenyl ester consists of a pyrrolidine ring attached to a phenyl group and a carboxylic acid group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The pyrrolidine ring in 1-Pyrrolidinecarboxylic acid, phenyl ester can undergo various chemical reactions. For example, it can be used to efficiently explore the pharmacophore space due to sp3-hybridization . It can also contribute to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
1-Pyrrolidinecarboxylic acid, phenyl ester has a melting point of 142-146 °C . Its SMILES string is OC(=O)C1CCN(C1=O)c2ccccc2 .科学的研究の応用
Medicinal Chemistry: Designing Biologically Active Compounds
Phenyl pyrrolidine-1-carboxylate serves as a versatile scaffold in medicinal chemistry. Its pyrrolidine ring is utilized to synthesize novel compounds with potential therapeutic effects. The non-planarity of the ring allows for increased three-dimensional coverage, enhancing the interaction with biological targets . This compound is instrumental in creating drugs with improved selectivity and potency due to its ability to efficiently explore pharmacophore space.
Drug Discovery: Enhancing Pharmacokinetic Properties
In drug discovery, phenyl pyrrolidine-1-carboxylate is used to modify physicochemical parameters, thereby optimizing the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates . The introduction of this heterocyclic compound into drug molecules can significantly alter their pharmacokinetic properties, leading to better efficacy and reduced toxicity.
Asymmetric Synthesis: Creating Enantioselective Agents
The stereogenicity of the pyrrolidine ring in phenyl pyrrolidine-1-carboxylate is a key feature for asymmetric synthesis. Different stereoisomers of this compound can lead to varied biological profiles, which is crucial for the development of enantioselective drugs . This aspect is particularly important in designing agents that exhibit high specificity towards their biological targets.
Chemical Synthesis: Intermediate for Complex Molecules
Phenyl pyrrolidine-1-carboxylate acts as an intermediate in the synthesis of more complex molecules. Its reactive ester group can be involved in various chemical reactions, making it a valuable building block for constructing larger, more intricate structures .
Bioactive Molecule Development: Targeting Specific Diseases
Researchers utilize phenyl pyrrolidine-1-carboxylate to develop bioactive molecules with target selectivity. By incorporating this compound into the molecular structure, scientists can create drugs aimed at treating specific diseases, such as cancer or neurodegenerative disorders .
Structural Biology: Studying Protein-Ligand Interactions
The pyrrolidine ring of phenyl pyrrolidine-1-carboxylate is often used in structural biology to study protein-ligand interactions. Its ability to adopt different conformations helps in understanding how drugs bind to proteins and exert their effects .
Organic Synthesis: Exploring Steric Factors
In organic synthesis, phenyl pyrrolidine-1-carboxylate is used to explore steric factors that influence biological activity. The compound’s structure allows for the investigation of how the spatial orientation of substituents affects the interaction with biological targets .
Pharmacology: Investigating Binding Modes
Phenyl pyrrolidine-1-carboxylate is also significant in pharmacology for investigating the binding modes of drug candidates. The different stereoisomers of this compound can bind to enantioselective proteins in various ways, which is essential for understanding the mechanism of action of potential drugs .
Safety And Hazards
This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
phenyl pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(12-8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGHJHASJALLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203923 | |
| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Pyrrolidinecarboxylic acid, phenyl ester | |
CAS RN |
55379-71-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



